molecular formula C16H20N2 B5868360 2-(1-azepanyl)-4-methylquinoline

2-(1-azepanyl)-4-methylquinoline

Cat. No.: B5868360
M. Wt: 240.34 g/mol
InChI Key: LPJGDGPZJLDWPD-UHFFFAOYSA-N
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Description

2-(1-Azepanyl)-4-methylquinoline is a quinoline derivative substituted with a 4-methyl group at position 4 and a 1-azepanyl (a seven-membered saturated amine ring) at position 2. Key features include:

  • Molecular framework: The quinoline core provides aromaticity and planar geometry, while the azepanyl substituent introduces steric bulk and basicity due to the amine group.
  • Potential applications: Quinoline derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and central nervous system (CNS)-targeting activities .

Properties

IUPAC Name

2-(azepan-1-yl)-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-13-12-16(18-10-6-2-3-7-11-18)17-15-9-5-4-8-14(13)15/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJGDGPZJLDWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Position) Key Structural Features Molecular Weight (g/mol) Reference
2-(1-Azepanyl)-4-methylquinoline 4-methyl (C4), 1-azepanyl (C2) Seven-membered amine ring at C2 270.37 (estimated)
2,2'-Oxybis(4-methylquinoline) 4-methyl (C4), ether bridge (C2–O–C2) Dimeric structure with π-stacking interactions 300.35
4-Methyl-2-(tert-butyl)quinoline (6n) 4-methyl (C4), tert-butyl (C2) Bulky alkyl group at C2 227.35
2-(Azepan-1-yl)-7-methoxy-4-methylquinoline 4-methyl (C4), 1-azepanyl (C2), 7-methoxy (C7) Electron-donating methoxy group at C7 270.37
4-(1-Azepanylcarbonyl)-2-(2,4-dimethoxyphenyl)quinoline 1-azepanylcarbonyl (C4), 2,4-dimethoxyphenyl (C2) Carbonyl-linked azepane and aromatic groups 390.47

Key Observations :

  • Steric and Electronic Effects: The azepanyl group in this compound introduces both steric bulk and basicity, distinguishing it from tert-butyl (6n) or methoxy-substituted analogs (4k, ).
  • Dimeric vs. Monomeric Structures: The dimeric 2,2'-oxybis(4-methylquinoline) exhibits strong π-stacking interactions in its triclinic crystal lattice, while monomeric derivatives like this compound may display different packing behaviors .
  • Functional Group Diversity : Substituents like methoxy (4k, ), carbonyl (), and halogen (4k, ) alter solubility, reactivity, and biological activity.

Key Observations :

  • Cross-Coupling Reactions: Pd-catalyzed methods (e.g., ) are common for introducing aryl/heteroaryl groups to the quinoline core.
  • Unintended Byproducts: The dimeric 2,2'-oxybis(4-methylquinoline) formed during benserazide recrystallization highlights the sensitivity of quinoline derivatives to reaction conditions .

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Crystal System Solubility Trends Stability Reference
4-Amino-2-(4-chlorophenyl)quinoline (4k) 223–225 Not reported Moderate in polar solvents Stable under inert conditions
2,2'-Oxybis(4-methylquinoline) 146.3 (DSC onset) Triclinic (P1) Low (π-stacking) Thermally stable up to 419 K
This compound Not reported Not reported Enhanced by azepanyl amine Likely hygroscopic

Key Observations :

  • Thermal Stability: The dimeric 2,2'-oxybis(4-methylquinoline) shows high thermal stability (melting point ~146°C) due to strong intermolecular interactions .
  • Solubility : Azepanyl substituents may improve solubility in polar solvents compared to purely aromatic analogs.

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